molecular formula C8H8ClNO5S B15347736 3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid CAS No. 67892-45-9

3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid

Cat. No.: B15347736
CAS No.: 67892-45-9
M. Wt: 265.67 g/mol
InChI Key: IFEQFEKBQAAGLQ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol. This compound is characterized by the presence of a benzene ring substituted with a chloro group at the 3-position, an ethyl group at the 4-position, a nitro group at the 5-position, and a sulfonic acid group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid typically involves the nitration of 3-chloro-4-ethylbenzenesulfonic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial chlorination of benzene to form 3-chlorobenzene, followed by ethylation to introduce the ethyl group at the 4-position. Subsequent sulfonation and nitration steps are then carried out to complete the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or hydroxylamines.

  • Substitution: Substitution reactions can produce various derivatives, including amides, esters, and ethers.

Scientific Research Applications

3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology, it is employed in the study of enzyme mechanisms and as a probe in biochemical assays. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is similar to other nitrobenzenesulfonic acids, such as 4-chloro-3-nitrobenzenesulfonic acid and m-nitrobenzenesulfonic acid. its unique combination of substituents (chloro, ethyl, and nitro groups) distinguishes it from these compounds, providing it with distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonic acid

  • m-Nitrobenzenesulfonic acid

  • 2-Chloro-4-nitrobenzenesulfonic acid

Properties

CAS No.

67892-45-9

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

3-chloro-4-ethyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H8ClNO5S/c1-2-6-7(9)3-5(16(13,14)15)4-8(6)10(11)12/h3-4H,2H2,1H3,(H,13,14,15)

InChI Key

IFEQFEKBQAAGLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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